molecular formula C15H16F3NO3 B2965953 N-(3-{[4-(trifluoromethyl)phenyl]methyl}oxolan-3-yl)oxirane-2-carboxamide CAS No. 2411268-77-2

N-(3-{[4-(trifluoromethyl)phenyl]methyl}oxolan-3-yl)oxirane-2-carboxamide

Cat. No.: B2965953
CAS No.: 2411268-77-2
M. Wt: 315.292
InChI Key: HGMHBDGBMXDCKO-UHFFFAOYSA-N
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Description

N-(3-{[4-(trifluoromethyl)phenyl]methyl}oxolan-3-yl)oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring and an oxirane-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(trifluoromethyl)phenyl]methyl}oxolan-3-yl)oxirane-2-carboxamide typically involves multi-step organic reactions. One common approach includes the reaction of 4-(trifluoromethyl)benzyl bromide with oxolane-3-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with oxirane-2-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(trifluoromethyl)phenyl]methyl}oxolan-3-yl)oxirane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted oxirane derivatives.

Scientific Research Applications

N-(3-{[4-(trifluoromethyl)phenyl]methyl}oxolan-3-yl)oxirane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-{[4-(trifluoromethyl)phenyl]methyl}oxolan-3-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(3-{[4-(trifluoromethyl)phenyl]methyl}oxolan-3-yl)oxirane-2-carboxamide can be compared with other similar compounds, such as:

    4-(trifluoromethyl)benzylamine: This compound shares the trifluoromethylphenyl moiety but lacks the oxolane and oxirane groups.

    N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: This compound also contains a trifluoromethylphenyl group but has different functional groups attached.

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3/c16-15(17,18)11-3-1-10(2-4-11)7-14(5-6-21-9-14)19-13(20)12-8-22-12/h1-4,12H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMHBDGBMXDCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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